2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring fused with a phenoxyethyl group substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole typically involves the reaction of 2-chlorophenol with ethyl bromoacetate to form 2-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with o-phenylenediamine under acidic conditions to yield the target compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole
- 2-[1-(2-chlorophenoxy)ethyl]-1H-1,2,4-triazole
- 2-[1-(2-chlorophenoxy)ethyl]-1H-quinazoline
Uniqueness
2-[1-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzodiazole ring and a chlorophenoxyethyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClN2O |
---|---|
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[1-(2-chlorophenoxy)ethyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O/c1-10(19-14-9-5-2-6-11(14)16)15-17-12-7-3-4-8-13(12)18-15/h2-10H,1H3,(H,17,18) |
InChI Key |
RUVUAUJGEIIWHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)OC3=CC=CC=C3Cl |
Origin of Product |
United States |
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